molecular formula C10H20ClNO2 B6171961 4-(3-aminocyclohexyl)butanoic acid hydrochloride, Mixture of diastereomers CAS No. 2680531-13-7

4-(3-aminocyclohexyl)butanoic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6171961
CAS No.: 2680531-13-7
M. Wt: 221.7
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Description

4-(3-Aminocyclohexyl)butanoic acid hydrochloride is a chemical compound that consists of a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-aminocyclohexyl)butanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclohexanone as the starting material.

  • Amination: Cyclohexanone undergoes amination to introduce the amino group, resulting in 3-aminocyclohexanone.

  • Reduction: The ketone group in 3-aminocyclohexanone is reduced to an alcohol, forming 3-aminocyclohexanol.

  • Carboxylation: The alcohol group is then converted to a carboxylic acid, yielding 4-(3-aminocyclohexyl)butanoic acid.

  • Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(3-aminocyclohexyl)butanoic acid hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminocyclohexyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Alcohols derived from the carboxylic acid group.

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Aminocyclohexyl)butanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-aminocyclohexyl)butanoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-(4-Aminocyclohexyl)butanoic acid hydrochloride: A structural isomer with the amino group at a different position on the cyclohexyl ring.

  • 3-Aminocyclohexanecarboxylic acid: A related compound without the butanoic acid chain.

Uniqueness: 4-(3-Aminocyclohexyl)butanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which can lead to different chemical and biological properties compared to its isomers and related compounds.

Properties

CAS No.

2680531-13-7

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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